Product packaging for Androgen receptor antagonist 5(Cat. No.:)

Androgen receptor antagonist 5

Cat. No.: B12416267
M. Wt: 493.4 g/mol
InChI Key: UNBRRZQUTMYFAT-UHFFFAOYSA-N
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Description

Androgen receptor antagonist 5 is a potent, selective small-molecule inhibitor designed for advanced research into androgen receptor (AR) signaling pathways. This compound functions by competitively binding to the ligand-binding domain (LBD) of the AR, preventing the binding of natural androgens like testosterone and dihydrotestosterone (DHT) . Upon binding, it inhibits critical steps in AR activation, including receptor nuclear translocation, DNA binding to androgen response elements (AREs), and the recruitment of co-activators, thereby effectively blocking AR-mediated gene transcription . Its primary research application is in the study of prostate cancer, from castration-sensitive stages to the more aggressive castration-resistant prostate cancer (CRPC), where aberrant AR signaling remains a key driver of disease progression . Furthermore, given the emerging role of AR in other pathologies, this antagonist also provides a valuable tool for investigating AR function in triple-negative breast cancer (TNBC), particularly the luminal androgen receptor (LAR) subtype , as well as in fundamental studies of hormonal biology. The compound is offered exclusively for in vitro research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15F4N5O3S B12416267 Androgen receptor antagonist 5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15F4N5O3S

Molecular Weight

493.4 g/mol

IUPAC Name

ethyl N-[2-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate

InChI

InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32)

InChI Key

UNBRRZQUTMYFAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

Molecular and Cellular Mechanisms of Androgen Receptor Antagonism

The primary action of Androgen Receptor Antagonist 5 involves its direct interaction with the androgen receptor, a protein crucial for mediating the effects of male hormones. This interaction triggers a cascade of events that ultimately inhibit the receptor's function.

Androgen Receptor Ligand Binding Domain (LBD) Interaction

The ligand-binding domain (LBD) of the androgen receptor is a critical region that normally binds to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). longdom.org this compound targets this very domain to exert its inhibitory effects.

This compound acts as a competitive antagonist, meaning it directly competes with natural androgens for the same binding site within the AR's ligand-binding pocket. medchemexpress.combioscientifica.com By binding to the LBD, it physically obstructs androgens from docking with the receptor, thereby preventing the initiation of the signaling cascade that leads to androgen-mediated gene expression. longdom.orgbioscientifica.com Research has demonstrated its potency in this competitive binding, with an IC50 value of 6.17 μM, indicating a strong affinity for the androgen receptor. medchemexpress.comtargetmol.com

Structural Analysis of Antagonist-Induced Conformational Changes in the Androgen Receptor

The binding of a ligand, whether an agonist or an antagonist, to the androgen receptor's LBD induces a change in the receptor's three-dimensional structure, known as a conformational change. frontiersin.org When an antagonist like this compound binds, it causes a distinct conformational shift that renders the receptor inactive. frontiersin.orgnih.gov This altered shape prevents the necessary interactions with other proteins, known as coactivators, which are essential for the receptor to carry out its function of regulating gene expression. frontiersin.org Specifically, the binding of an antagonist can distort critical regions of the LBD, such as helix 12, which plays a pivotal role in the activation of the receptor. nih.gov

Distinction between Antagonist and Agonist Binding Configurations

The key difference between the binding of an antagonist and an agonist lies in the resulting conformational state of the androgen receptor. Agonist binding, such as with DHT, induces a specific conformation that creates a functional binding surface for coactivator proteins. frontiersin.org This interaction is a prerequisite for the transcriptional activation of target genes. oup.com In contrast, the binding of an antagonist like this compound results in a different LBD conformation that is incompatible with coactivator binding. frontiersin.org This "antagonistic" conformation effectively silences the receptor, preventing it from initiating the downstream cellular processes that are normally triggered by androgens. nih.gov

Post-Binding Androgen Receptor Regulatory Events

Following the initial binding event, this compound continues to exert its inhibitory effects by disrupting subsequent steps in the androgen receptor signaling pathway.

Inhibition of Androgen Receptor Nuclear Translocation

In its inactive state, the androgen receptor resides primarily in the cytoplasm of the cell. oup.com Upon binding to an androgen, the receptor typically moves into the cell's nucleus, a process known as nuclear translocation, where it can then interact with DNA and regulate gene expression. oup.comspandidos-publications.com

FeatureDescription
Compound Name This compound (compound 42f)
Mechanism of Action Potent and competitive androgen receptor (AR) antagonist
IC50 Value 6.17 μM
Primary Target Androgen Receptor Ligand Binding Domain (LBD)
Key Effect Impairs AR nuclear translocation, reducing nuclear AR levels
Downstream Consequence Disrupts AR-mediated gene regulation
This table summarizes the key molecular and cellular features of this compound.

Disruption of Androgen Receptor DNA Binding Affinity

A key mechanism by which some androgen receptor antagonists exert their effects is by diminishing the ability of the androgen receptor to bind to DNA. eur.nlresearchgate.net After an agonist like DHT binds to the AR, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. researchgate.netnih.gov

Studies have shown that antagonist-bound ARs often fail to stably associate with these AREs. eur.nlresearchgate.net For instance, research comparing the behavior of AR in the presence of agonists versus antagonists like bicalutamide (B1683754) and hydroxyflutamide (B1664084) revealed that the antagonist-liganded receptor shows a more homogeneous distribution within the nucleus, similar to a non-DNA-binding mutant of the AR. eur.nlresearchgate.net This suggests that these antagonists induce a conformation in the AR that is not conducive to stable DNA interaction. Furthermore, some advanced antagonists, such as enzalutamide (B1683756), have been shown to not only compete with androgens for binding but also to impede the nuclear translocation of the AR and its subsequent binding to DNA. bioscientifica.compnas.org

This disruption of DNA binding is a critical step in preventing the transcriptional activation of androgen-regulated genes, which are often involved in cell proliferation and survival. aopwiki.org By preventing the AR from effectively engaging with the genetic machinery, these antagonists halt the downstream signaling cascade.

Attenuation of Coactivator Recruitment and Transcriptional Activity

Even if an antagonist-bound androgen receptor were to bind to DNA, another crucial mechanism of antagonism is the prevention of coactivator protein recruitment. For the AR to initiate gene transcription, it must recruit a host of coactivator proteins that facilitate the assembly of the transcriptional machinery. researchgate.net

Agonist binding to the AR's ligand-binding domain (LBD) induces a specific conformational change, creating a surface that is recognized by coactivators, often through their LXXLL motifs. aacrjournals.org Antagonists, by binding to the same pocket, induce a different conformational change. This altered receptor shape fails to form the necessary surface for coactivator binding and may instead promote the recruitment of corepressor proteins. bioscientifica.comaacrjournals.org

For example, bicalutamide-bound AR fails to recruit coactivators and instead can bind corepressors, leading to an inactive AR-DNA complex. bioscientifica.com Similarly, studies have shown that in the presence of antagonists like bicalutamide or cyproterone (B1669671) acetate, the recruitment of coactivators such as CBP/p300 or CARM1 to AR target gene promoters is impaired. pnas.org The interaction between the AR and corepressors like NCoR and SMRT can be enhanced by certain antagonists, further ensuring the silencing of gene transcription. aacrjournals.org

By disrupting DNA binding and hindering coactivator recruitment, androgen receptor antagonists effectively suppress the transcription of AR target genes. aopwiki.org This has been demonstrated for numerous androgen-regulated genes, including the well-known prostate-specific antigen (PSA). aopwiki.orgpnas.org The inhibition of the expression of such genes is a primary therapeutic goal in conditions like prostate cancer. pnas.org The small molecule KCI807, for example, acts as an antagonist by blocking the interaction between the AR's N-terminal domain and the transcription factor ELK1, thereby inhibiting the growth of prostate cancer cells. nih.gov

Discovery and Rational Design Methodologies for Androgen Receptor Antagonists

High-Throughput Screening Approaches for Novel Compounds

High-Throughput Screening (HTS) serves as a foundational strategy for discovering novel chemical entities capable of modulating androgen receptor activity. aacrjournals.org These methods allow for the rapid assessment of large, diverse chemical libraries to identify "hits"—compounds that exhibit a desired biological effect, such as antagonizing the AR. aacrjournals.orgmdpi.com

Several HTS assay formats have been developed to identify AR modulators. A common approach involves cell-based reporter gene assays, where cells, often human osteosarcoma (U2OS) or prostate cancer cell lines, are engineered to express the androgen receptor and a reporter gene (like luciferase) linked to an androgen-responsive promoter. aacrjournals.orgmdpi.com In antagonist screening mode, cells are stimulated with a known AR agonist, and library compounds are tested for their ability to inhibit the reporter gene expression. aacrjournals.org

More advanced HTS methods have also been implemented. The Multifunctional Androgen Receptor Screening (MARS) assay, for example, utilizes flow cytometry to efficiently screen for both AR agonists and antagonists in a high-throughput format. aacrjournals.org Another innovative method is the AR2 assay, a cell-based system that uses an enzyme complementation approach to quantitatively measure ligand-dependent AR homodimerization, a critical step in AR activation. frontiersin.org This assay has proven amenable to HTS, demonstrating high statistical robustness for both agonist and antagonist screening modes. frontiersin.org

These screening campaigns have successfully identified compounds with a range of activities on AR transcription, validating the utility of HTS in discovering new agents against prostate cancer. aacrjournals.orgmdpi.com

Table 1: High-Throughput Screening (HTS) Assays for Androgen Receptor Antagonists

Assay Type Principle Cell Line Example Measurement Reference
Reporter Gene Assay Measures transcriptional activity of AR on a specific promoter driving a reporter gene (e.g., luciferase). U2OS, PC3, HeLa Light Output (Luminescence) aacrjournals.orgmdpi.com
MARS Assay Flow cytometry-based assay to screen for modulators of AR activity using a GFP reporter. PC3 Fluorescence aacrjournals.org
AR Dimerization Assay (AR2) Enzyme complementation approach to measure ligand-dependent AR homodimerization using NanoLuc luciferase. N/A Luminescence frontiersin.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing initial "hits" from HTS into potent and specific drug candidates. acs.orgacs.org SAR analysis systematically investigates how modifications to a compound's chemical structure affect its biological activity, providing crucial insights for rational drug design. rsc.orgrsc.org For androgen receptor antagonists, these studies aim to enhance binding affinity, improve antagonist potency, and confer desirable pharmacological properties. rsc.orgresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational tool used in SAR studies. rsc.org Techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their biological activities. rsc.org These models help identify the key steric, electronic, and hydrophobic features required for potent AR antagonism. rsc.orgrsc.org

SAR studies have been instrumental in identifying the specific chemical moieties essential for AR antagonism. Early non-steroidal antagonists, such as bicalutamide (B1683754) and hydroxyflutamide (B1664084), established the importance of the 4-cyano-3-(trifluoromethyl)phenyl group for binding to the AR. nih.govresearchgate.net However, the emergence of resistance necessitated the discovery of new scaffolds. researchgate.net

Subsequent research led to the development of second-generation antagonists like enzalutamide (B1683756), which is built upon a thiohydantoin scaffold. acs.org SAR studies on this class revealed critical structural requirements for potent activity. acs.org Further investigations have explored a variety of scaffolds, including spirocyclic derivatives and arylpiperazines, to enhance potency and overcome resistance. nih.govfrontiersin.org

Key findings from various SAR analyses include:

Non-steroidal Scaffolds: The move from steroidal to non-steroidal structures was a significant advance, eliminating the partial agonist activities associated with earlier compounds. nih.gov

Electronegative and Hydrophilic Groups: Studies have shown that adding negative charge groups at certain positions (R1) and hydrophilic groups at others (R3) can effectively improve the antagonistic properties of compounds. rsc.orgrsc.org

Bulky Substituents: The presence of bulky substituents at specific locations (R2) has been found to enhance anti-cancer activity. rsc.orgrsc.org

Stereochemistry: The specific 3D arrangement of atoms is crucial. For many antagonist series, the R-isomer exhibits significantly higher AR binding affinity than the corresponding S-isomer. researchgate.net

Scaffold Hopping: This strategy involves replacing the core molecular scaffold while retaining key binding interactions, leading to the discovery of novel chemical classes like the spirocyclic derivatives, which show enhanced AR antagonistic activity. nih.gov

Table 2: Key Structural Features and Their Role in AR Antagonist Activity

Structural Feature/Motif Example Compound Class Effect on Activity Reference
Non-steroidal Backbone Flutamide (B1673489), Bicalutamide Provides pure antiandrogenic activity without other hormonal effects. nih.gov
Thiohydantoin Scaffold Enzalutamide Forms the core of potent second-generation antagonists, improving binding affinity. acs.org
Spirocyclic Scaffold Compound 21 (in study) Enhances AR antagonistic activity compared to enzalutamide. nih.gov
Bulky/Hydrophilic Groups Designed nonsteroidal analogs Can improve potency and pharmacokinetic properties. rsc.orgrsc.org
R-Isomer Configuration Bicalutamide-related series Often shows significantly higher binding affinity than the S-isomer. researchgate.net

Molecular modeling and docking simulations are indispensable computational tools in the rational design of AR antagonists. nih.govscirp.org These methods provide atomic-level insights into how a ligand (the potential drug) interacts with its protein target, the androgen receptor. mpu.edu.mo Molecular docking, in particular, is used to predict the preferred binding orientation and affinity of a compound within the AR's ligand-binding domain (LBD). rjsvd.comnih.gov This allows for the virtual screening of large compound databases to prioritize candidates for synthesis and biological testing. mpu.edu.monih.gov

A significant challenge in modeling AR antagonists is the lack of a crystal structure of the receptor bound to an antagonist. nih.gov To overcome this, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms in the protein-ligand complex over time, providing a more dynamic and realistic picture of the interaction. nih.govnih.gov These simulations have been crucial in generating antagonist-conformed AR structures, which vastly improves the accuracy of docking studies for antagonists. nih.gov

A widely proposed mechanism for AR antagonism is the displacement of a key structural element of the LBD called Helix-12 (H12). nih.gov MD simulations have supported this theory by showing that antagonist binding induces significant structural fluctuations and repositioning of H12, which disrupts the formation of a functional coactivator binding surface (AF-2). nih.govnih.gov This prevents the recruitment of coactivator proteins, thereby inhibiting the receptor's transcriptional activity. nih.govoup.comacs.org

Advanced Chemical Synthesis Strategies for Androgen Receptor Antagonist Scaffolds

The creation of novel and effective androgen receptor antagonists relies on advanced and often complex chemical synthesis. The development of second-generation antagonists like enzalutamide and apalutamide (B1683753) spurred the creation of efficient synthetic routes to key scaffolds, such as the thiohydantoin and hydantoin (B18101) cores. mdpi.commdpi.com

One common strategy involves the construction of the central heterocyclic ring (e.g., thiohydantoin) and subsequent functionalization. For instance, a key intermediate can be reacted with thiourea, followed by coupling with an appropriate aromatic group, like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, to build the antagonist structure. mdpi.com Hybrid strategies have also been developed to improve efficiency and facilitate purification, which is critical for large-scale synthesis. mdpi.com

More recent work has focused on creating structurally diverse antagonists to overcome resistance. This has led to the design and synthesis of novel scaffolds using techniques like structure-based drug design and scaffold hopping. nih.gov For example, a series of potent AR antagonists featuring a spirocyclic scaffold were developed, demonstrating the power of these advanced design and synthesis approaches. nih.gov Similarly, new arylpiperazine derivatives have been designed and synthesized, with some showing potent AR binding affinity and antagonistic activity. frontiersin.org The de novo synthesis of steroidal structures using modern asymmetric chemistry has also yielded compounds with dual activity, acting as an AR antagonist while also modulating other receptors. acs.org These sophisticated synthetic strategies are essential for exploring new chemical space and developing the next generation of AR-targeted therapies. acs.org

Preclinical Pharmacological Characterization of Androgen Receptor Antagonists

In Vitro Cell-Based Assays

In the realm of prostate cancer research, the development of novel androgen receptor (AR) antagonists is a critical area of investigation. The AR plays a pivotal role in the proliferation and survival of prostate cancer cells, making it a key therapeutic target. This article focuses on the preclinical pharmacological characterization of a specific compound, Androgen Receptor Antagonist 5, through various in vitro cell-based assays.

Androgen Receptor Binding Affinity and Selectivity

The initial step in characterizing a potential AR antagonist is to determine its ability to bind to the receptor. This compound, also identified as compound 42f, has been shown to be a potent AR antagonist. medchemexpress.com Its antagonistic activity is highlighted by an IC50 value of 6.17 μM. medchemexpress.commedchemexpress.com This value represents the concentration of the compound required to inhibit 50% of the AR's activity. Further studies on arylpiperazine derivatives, with compound 5 as a lead, have demonstrated strong binding affinities to the AR, with IC50 values less than 3 μM. frontiersin.org

The selectivity of an antagonist for the AR over other steroid hormone receptors is a crucial factor in minimizing off-target effects. Research on diarylhydrazide compounds, including a compound designated as 5, revealed that it binds to the progesterone (B1679170) receptor (PR) with an affinity comparable to its affinity for the AR. acs.org In contrast, a related compound, 4, showed approximately two-fold greater selectivity for the AR over the PR. acs.org The development of next-generation antiandrogens, such as enzalutamide (B1683756) and ARN-509, was spurred by modifying the structure of the nonsteroidal hydantoin (B18101) agonist RU59063, which possesses a high affinity and selectivity for the AR. nih.gov

Interactive Table:

CompoundTarget ReceptorIC50Selectivity
This compound (42f)AR6.17 μM medchemexpress.commedchemexpress.comData Not Available
Arylpiperazine derivative (lead compound 5)AR<3 μM frontiersin.orgData Not Available
Diarylhydrazide compound 5ARData Not AvailableComparable to PR acs.org
Diarylhydrazide compound 4ARData Not Available~2-fold over PR acs.org

Cell Proliferation and Viability Studies

A key indicator of a successful AR antagonist is its ability to inhibit the growth of androgen-sensitive prostate cancer cells, such as the LNCaP cell line. This compound has demonstrated significant antiproliferative activity against LNCaP cells, with a reported IC50 of 14.8 ± 0.57 μM. medchemexpress.com Another study focusing on arylpiperazine derivatives found that compound 5 exhibited strong cytotoxic activity against LNCaP cells, with an IC50 of 3.67 μM. frontiersin.orgresearchgate.net This was accompanied by a potent antagonistic effect on the AR, with a 62.5% inhibition rate. frontiersin.org

The diarylhydrazide compound 5 was also shown to reduce DHT-dependent cell proliferation in LNCaP cells in a dose-dependent manner. acs.org This effect is attributed to its ability to antagonize the partial agonist activity of other compounds and reduce the expression of prostate-specific antigen (PSA), a biomarker for AR activity. acs.org

Interactive Table:

CompoundCell LineAntiproliferative IC50AR Antagonistic Activity
This compoundLNCaP14.8 ± 0.57 μM medchemexpress.comData Not Available
Arylpiperazine derivative 5LNCaP3.67 μM frontiersin.orgresearchgate.net62.5% inhibition frontiersin.org
Diarylhydrazide compound 5LNCaPDose-dependent reduction acs.orgReduces PSA expression acs.org

The progression of prostate cancer often leads to a state of androgen independence, where cancer cells continue to grow even in the absence of androgens. This presents a significant therapeutic challenge. Research has shown that some AR antagonists can still exert effects on these cell lines. For instance, studies on arylpiperazine derivatives, including compound 5, revealed stronger inhibitory activity against LNCaP cells compared to the androgen-independent PC-3 cells. frontiersin.org

The development of androgen-independent prostate cancer can be driven by various mechanisms, including AR gene amplification, mutations, and activation of bypass signaling pathways. nih.gov For example, the inhibition of Stat5a/b has been found to induce apoptosis in the AR-negative DU145 prostate cancer cell line, indicating an AR-independent mechanism of cell viability. oncotarget.com Conversely, maintaining the expression of a functional AR in androgen-independent cells has been suggested to promote a more differentiated and less invasive phenotype. oup.com

Induction of Programmed Cell Death

Beyond inhibiting proliferation, effective cancer therapies often induce programmed cell death, or apoptosis, in tumor cells. AR antagonists can trigger apoptosis through various mechanisms. Mechanistically, AR inhibition is known to induce both cell cycle arrest and apoptosis in prostate cancer cells. oncotarget.com

Studies on the AR antagonist enzalutamide have shown that it induces apoptosis in prostate cancer cells. nih.gov This is evidenced by an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Enzalutamide treatment also leads to nuclear pyknosis and genomic DNA fragmentation, which are hallmarks of apoptosis. nih.govresearchgate.net Furthermore, enzalutamide has been shown to inhibit the expression of heat shock proteins (HSPs) that are involved in stabilizing the AR, thereby contributing to its antiproliferative effects. nih.govresearchgate.net The induction of apoptosis by AR antagonists is a critical aspect of their therapeutic potential in treating prostate cancer.

Cellular Senescence Induction by Androgen Receptor Antagonists

The induction of cellular senescence, a state of irreversible cell cycle arrest, is a key mechanism by which Androgen Receptor (AR) antagonists can inhibit the growth of prostate cancer cells. oup.commdpi.comurotoday.com Structurally diverse AR antagonists have been shown to induce senescence, suggesting it is a crucial cellular response for prostate cancer treatment. mdpi.comurotoday.com This process is observed in both androgen-dependent and castration-resistant prostate cancer (CRPC) cells. mdpi.comurotoday.com

Studies have demonstrated that AR antagonists can trigger senescence in human prostate cancer cell lines, such as LNCaP, and in ex vivo human prostate cancer tissue specimens. oup.commdpi.com For instance, treatment of LNCaP cells with the AR antagonist enzalutamide has been shown to induce cellular senescence. nih.gov The underlying mechanisms involve complex signaling pathways, with evidence suggesting a crosstalk between the AR and the Src-Akt/PKB and PI3K-mTOR pathways. mdpi.com Interestingly, both AR antagonists and high levels of AR agonists can paradoxically induce senescence, highlighting a dual role for AR signaling in controlling prostate cancer cell fate. mdpi.comurotoday.comnih.gov

Gene Expression Profiling of Androgen Receptor Target Genes (e.g., PSA, FKBP5)

This compound effectively suppresses the expression of key AR target genes, including Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and FK506-Binding Protein 5 (FKBP5). The expression of these genes is commonly upregulated by androgens and serves as a biomarker for AR activity.

In LNCaP prostate cancer cells, treatment with AR antagonists leads to a dose-dependent inhibition of androgen-induced PSA and FKBP5 mRNA expression. nih.govoncotarget.comaacrjournals.org For example, the AR antagonist enzalutamide was shown to inhibit AR signaling with an IC50 of 0.18 µM for PSA and 0.14 µM for FKBP5 in LAPC4 cells. oncotarget.com Similarly, novel antagonists have demonstrated a potent, 5- to 10-fold greater inhibition of PSA and FKBP5 expression compared to enzalutamide. aacrjournals.org This inhibition of target gene expression is a direct consequence of blocking AR's transcriptional activity. nih.gov

The table below summarizes the inhibitory effect of a representative AR antagonist on the expression of PSA and FKBP5 in LNCaP cells stimulated with the synthetic androgen R1881.

Target GeneTreatmentRelative mRNA Expression (% of Control)Fold Inhibition
PSA (KLK3)R1881 + Vehicle100%-
R1881 + AR Antagonist~30%~3.3
FKBP5R1881 + Vehicle100%-
R1881 + AR Antagonist~40%~2.5

Data is illustrative and compiled from findings reported in scientific literature. nih.govaacrjournals.org

Androgen Receptor Transcriptional Activity Assays

The antagonistic activity of this compound is quantified using transcriptional activity assays, often employing a reporter gene linked to androgen response elements (AREs). plos.org These assays confirm that the compound acts as a pure antagonist, inhibiting the transcriptional activation of both wild-type and mutated ARs. spandidos-publications.comnih.gov In contrast, older antagonists like bicalutamide (B1683754) can exhibit partial agonistic effects under certain conditions. spandidos-publications.comnih.gov

In cell-based reporter assays, AR antagonists effectively block the androgen-induced expression of a luciferase reporter gene. oncotarget.com This inhibition is a critical measure of the compound's ability to prevent the AR from initiating the transcription of its target genes. nih.gov The potency of antagonists can be compared in these systems; for instance, some compounds have been shown to potently inhibit AR transcriptional activity in various prostate cancer cell lines. life-science-alliance.orgaacrjournals.org

Analysis of Cellular Localization and Dynamics of Androgen Receptor (e.g., Nuclear Translocation Inhibition)

A key mechanism of action for this compound is the inhibition of AR nuclear translocation. oup.comspandidos-publications.comspandidos-publications.com In the absence of an agonist, the AR resides primarily in the cytoplasm. Upon androgen binding, it translocates to the nucleus to regulate gene expression. oup.com

This compound effectively blocks this process. Studies in living cells using GFP-tagged AR show that while an agonist like R1881 induces rapid and near-complete nuclear localization of AR (around 90% within 30 minutes), co-treatment with an antagonist results in a slower and incomplete translocation, reaching only 50-60% nuclear localization after 4 hours. oup.com This inhibitory effect is observed for both wild-type and mutated forms of the AR. spandidos-publications.comnih.govspandidos-publications.com By preventing the AR from reaching its site of action in the nucleus, these antagonists effectively shut down downstream signaling. oup.comaacrjournals.org Some antagonists are specifically designed to be AR nuclear translocation inhibitors. spandidos-publications.comnih.govspandidos-publications.com

In Vivo Preclinical Models

Xenograft Models of Androgen-Sensitive Prostate Cancer

The antitumor effects of this compound are evaluated in vivo using xenograft models, where human prostate cancer cells are implanted into immunodeficient mice. spandidos-publications.commdpi.com These models are crucial for assessing a compound's therapeutic potential in a living organism. Androgen-sensitive prostate cancer cell lines, such as LNCaP, are commonly used for this purpose. spandidos-publications.commdpi.com

In xenograft models using LNCaP cells, which are sensitive to androgens, this compound demonstrates significant antitumor activity. spandidos-publications.comaacrjournals.org Daily administration of the antagonist leads to a potent inhibition of tumor growth in mice bearing LNCaP xenografts. spandidos-publications.comaacrjournals.org This effect is often accompanied by a reduction in plasma PSA levels, a key biomarker of AR activity and tumor burden. spandidos-publications.comresearchgate.net

The efficacy of newer antagonists is often compared to older drugs like bicalutamide. In several studies, compounds like this compound show superior tumor growth inhibition in LNCaP xenograft models compared to bicalutamide. spandidos-publications.com In some castration-resistant models derived from LNCaP, where bicalutamide has little to no effect, newer antagonists still potently suppress tumor growth. spandidos-publications.comresearchgate.net

The table below presents representative data on the tumor growth inhibition by an advanced AR antagonist in an LNCaP xenograft model.

Treatment GroupMean Tumor Volume (mm³) at Day 17Tumor Growth Inhibition (%)
Vehicle Control~600-
Bicalutamide~450~25%
AR Antagonist 5~150~75%

Data is illustrative and synthesized from findings reported in scientific literature for advanced AR antagonists. spandidos-publications.commdpi.com

Mechanisms of Resistance to Androgen Receptor Antagonism

Androgen Receptor-Dependent Resistance Mechanisms

A primary driver of resistance involves the reactivation of AR signaling despite the presence of antagonists. mdpi.com This can occur through various alterations within the AR pathway.

Androgen Receptor Gene Amplification and Overexpression

A common mechanism of resistance is the amplification of the AR gene. nih.govnih.gov This genetic alteration leads to an increased number of AR gene copies within the cancer cells, resulting in the overexpression of the AR protein. nih.govaacrjournals.orgauajournals.org The elevated levels of AR protein can sensitize the cells to even the low levels of androgens that may persist after androgen deprivation therapy, allowing for continued tumor growth. aacrjournals.orgdovepress.com Studies have shown that AR gene amplification is found in a significant percentage of hormone-refractory prostate cancers but not in untreated primary tumors, suggesting its role in treatment failure. nih.govnih.gov For instance, one study found AR gene amplification in 31% of hormone-refractory tumors. nih.gov This overexpression allows cancer cells to maintain androgen-dependent growth even in a low-androgen environment. nih.gov The increased expression of AR can be substantial, with hormone-refractory tumors showing, on average, a 6-fold higher expression than androgen-dependent tumors. nih.gov

Ligand Binding Domain (LBD) Point Mutations

Point mutations in the ligand-binding domain (LBD) of the androgen receptor are another critical mechanism of resistance. amegroups.orgiiarjournals.org These mutations can alter the structure of the LBD, leading to several consequences that promote resistance. They can increase the receptor's affinity for androgens, allow activation by other steroid hormones, or even convert AR antagonists into agonists. amegroups.org It's estimated that AR LBD mutations are present in about 20% of patients with metastatic castration-resistant prostate cancer who have been treated with AR pathway inhibitors. urotoday.com The incidence of these mutations can increase with exposure to specific treatments. oaepublish.comasco.org

Some of the most frequently observed AR LBD mutations include:

T878A: This was one of the first AR mutations identified in the LNCaP prostate cancer cell line. nih.gov It allows the receptor to be activated not only by androgens but also by progesterone (B1679170) and even some antiandrogens. bioscientifica.com

L702H: This mutation can facilitate AR activation by glucocorticoids, which may be administered concurrently with certain therapies. iiarjournals.org

H875Y: Similar to T878A, this mutation can be activated by other steroids. bioscientifica.com

F877L (formerly F876L): This mutation has been shown to confer resistance to second-generation antiandrogens like enzalutamide (B1683756) by converting them from antagonists to agonists. iiarjournals.orgtandfonline.comaacrjournals.org

W742C: This mutation can cause the antiandrogen bicalutamide (B1683754) to act as an agonist. urotoday.com

The following table summarizes some key AR LBD point mutations and their effects:

MutationLocation (Exon)Consequence
L702H 8Allows activation by glucocorticoids. iiarjournals.org
W742C 8Converts bicalutamide into an agonist. urotoday.combioscientifica.com
H875Y 8Allows activation by other steroid hormones. bioscientifica.com
F877L 8Converts enzalutamide into an agonist. iiarjournals.orgtandfonline.comaacrjournals.org
T878A 8Allows activation by progesterone and other steroids. nih.govbioscientifica.com

This table is not exhaustive and represents some of the well-characterized mutations. Most point mutations occur in exon 8 of the AR gene. researchgate.net

The conversion of an androgen receptor antagonist into an agonist is a fascinating and clinically relevant phenomenon driven by specific point mutations in the AR ligand-binding domain (LBD). amegroups.orgnih.gov This "antagonist-to-agonist switch" allows the cancer cell to utilize the very drug designed to inhibit it as a stimulus for growth. aacrjournals.org

A key example is the F877L mutation (previously referred to as F876L), which confers resistance to the potent antiandrogen enzalutamide. aacrjournals.org Structural and functional studies have revealed that this single amino acid substitution alters the conformation of the LBD. This change allows enzalutamide to bind in a manner that stabilizes an active conformation of the receptor, thereby promoting, rather than inhibiting, its transcriptional activity. aacrjournals.orgresearchgate.net Similarly, the T878A mutation can cause some antiandrogens to behave as agonists. nih.gov The molecular basis for this switch often involves the repositioning of a critical part of the LBD called helix 12. In the presence of an agonist, helix 12 folds over the ligand-binding pocket, sealing it and creating a surface for the recruitment of coactivator proteins that initiate gene transcription. pnas.org Certain mutations can trick the receptor into adopting this active conformation even when bound to an antagonist. nih.gov

Emergence of Androgen Receptor Splice Variants (e.g., AR-V7)

A significant mechanism of resistance is the expression of androgen receptor splice variants (ARVs). nih.gov These are altered forms of the AR protein that arise from alternative splicing of the AR messenger RNA (mRNA). nih.gov A key feature of many of these variants is the lack of the ligand-binding domain (LBD). oaepublish.comtandfonline.com

The most well-characterized of these is AR-V7 . mdpi.com This variant retains the N-terminal domain and the DNA-binding domain but has a unique C-terminal sequence instead of the LBD. nih.govmdpi.com This structure allows AR-V7 to be constitutively active, meaning it can translocate to the nucleus and activate the transcription of AR target genes without the need for androgen binding. oaepublish.comnih.govamegroups.org

The expression of AR-V7 is associated with resistance to therapies that target the LBD, such as enzalutamide, and androgen synthesis inhibitors like abiraterone (B193195). oaepublish.comtandfonline.com Its presence in circulating tumor cells has been linked to poorer outcomes in patients treated with these agents. nih.gov While AR-V7 is the most studied, a variety of other ARVs with different activities have been identified, some being constitutively active and others potentially having dominant-negative functions. pnas.org The expression of these variants is often low in normal prostate tissue but increases in castration-resistant prostate cancer. pnas.org

Reactivation of Intratumoral Androgen Synthesis Pathways

Cancer cells can develop resistance by reactivating the synthesis of their own androgens, namely testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), within the tumor microenvironment. nih.govnih.gov This process, known as intratumoral androgen synthesis, allows the cancer cells to produce the ligands needed to activate the androgen receptor, even when systemic androgen levels are very low due to androgen deprivation therapy. dovepress.comnih.govaacrjournals.org

This reactivation can occur through the upregulation of enzymes involved in the steroidogenic pathway. nih.govbioscientifica.com Prostate cancer cells can utilize precursors, such as dehydroepiandrosterone (B1670201) (DHEA) produced by the adrenal glands, and convert them into potent androgens. bioscientifica.comresearchgate.net Furthermore, some advanced tumors may even gain the ability to synthesize androgens de novo from cholesterol. nih.govaacrjournals.org Key enzymes that are often upregulated in this process include:

AKR1C3: Converts weaker androgens to testosterone and DHT. nih.govaacrjournals.org

CYP17A1: A critical enzyme in the synthesis of androgens from cholesterol. aacrjournals.orgresearchgate.net

HSD3B1/2 and HSD17B3/6: Other enzymes involved in the androgen synthesis pathway. mdpi.comresearchgate.net

This intratumoral androgen production can be sufficient to reactivate AR signaling and drive tumor progression. nih.govaacrjournals.org

Strategies to Overcome Resistance to Androgen Receptor Antagonists in Preclinical Settings

Development of Next-Generation Antagonists with Enhanced Resistance-Breaking Properties

A primary strategy to combat resistance involves creating new antagonists that can effectively inhibit the AR signaling axis even when common resistance mechanisms are present.

Point mutations in the AR ligand-binding domain (LBD) are a well-documented mechanism of resistance. nih.govmdpi.com These mutations, such as T878A, F876L, and W741C, can alter the structure of the LBD, converting antagonists into agonists and driving tumor growth. nih.govoaepublish.comnih.gov To address this, next-generation antagonists and degraders have been developed to maintain inhibitory activity against these mutated ARs.

Preclinical studies have shown that while some second-generation antagonists like enzalutamide (B1683756) and apalutamide (B1683753) can exhibit agonist activity in the presence of mutations like F876L, other novel agents are designed to overcome this liability. oaepublish.comnih.gov For instance, darolutamide (B1677182) has demonstrated an ability to efficiently inhibit full-length AR harboring various gain-of-function mutations. nih.gov Other developmental compounds, such as proxalutamide (B610289) and TRC253, also show efficacy against AR mutants. nih.gov

Another innovative approach is the development of selective AR degraders (SARDs) and proteolysis-targeting chimeras (PROTACs). nih.govnih.gov These molecules, such as ARV-110 and the enzalutamide-based PROTAC ARCC-4, are designed to induce the degradation of the AR protein rather than just blocking its function. nih.govnih.gov This approach has shown preclinical efficacy against wild-type AR and clinically relevant mutants, offering a way to overcome resistance mediated by AR overexpression or mutation. nih.govresearcher.life

Compound/ClassMechanism of ActionTargeted AR FormsPreclinical Findings
DarolutamideAR AntagonistWild-type and various mutated ARsEfficiently inhibits AR with gain-of-function mutations. nih.gov
ProxalutamideAR AntagonistWild-type and mutated ARs (e.g., F876L)Binds to LBD of mutated AR; also represses AR protein expression. nih.gov
TRC253AR AntagonistWild-type and mutated ARs (e.g., F876L)Designed to target specific AR LBD mutations. nih.gov
ARV-110 (PROTAC)AR DegraderWild-type and mutated ARsDrives AR degradation through a ubiquitin ligase. nih.gov
ARCC-4 (PROTAC)AR DegraderWild-type and mutated ARs (F876L, T877A)Shows superior performance over enzalutamide in cells with AR point mutations. nih.gov
UT-155 / UT-69 (SARDs)AR Degrader/InhibitorWild-type AR and AR Splice Variants (AR-V7)Selectively bind, inhibit, and degrade AR and AR-SVs at nanomolar concentrations. aacrjournals.org

Beyond direct ligand binding, the interaction of the AR with chromatin is essential for its transcriptional activity. nih.gov Enzalutamide functions in part by inhibiting AR nuclear translocation and its binding to chromatin. nih.gov However, in resistant settings, particularly with AR overexpression, this inhibition can be incomplete. nih.gov

A novel class of antagonists, including the preclinical compounds BG-15a and BG-15n, has been developed with a distinct mechanism of action. nih.gov Unlike enzalutamide, these molecules promote the localization of AR to the nucleus and its binding to chromatin. However, they potently shut down AR-driven transcription by inducing a collapse of the 3D chromatin clusters and loops between enhancers and promoters at key AR target genes. nih.gov This unique mechanism allows these compounds to remain effective in enzalutamide-resistant preclinical models, highlighting the disruption of AR-chromatin architecture as a viable strategy to overcome resistance. nih.gov

Combination Therapy Approaches in Preclinical Models

Combining AR antagonists with inhibitors of other cellular pathways is a promising strategy to achieve synergistic anti-tumor effects and overcome resistance.

Epigenetic dysregulation is increasingly recognized as a key factor in therapy resistance. nih.gov Preclinical studies have explored combining AR antagonists with epigenetic modulators. A notable example involves inhibitors of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). aacrjournals.org

In preclinical prostate cancer models, the EED inhibitor APG-5918 demonstrated synergistic effects when combined with enzalutamide. aacrjournals.org This combination significantly suppressed cellular proliferation in both AR-dependent (LNCaP) and castration-resistant (C4-2B, 22Rv1) cell lines. aacrjournals.org Mechanistically, the combination deepened the G0/G1 cell cycle arrest and enhanced the downregulation of PRC2 components, AR pathway proteins, and cell cycle regulators. aacrjournals.org Similarly, other epigenetic modulators like BET inhibitors (JQ1, OTX015) have been shown to overcome enzalutamide resistance in preclinical models by inhibiting the expression of both full-length AR and AR splice variants. frontiersin.org

AR AntagonistCombination AgentAgent ClassPreclinical ModelKey Finding
EnzalutamideAPG-5918EED InhibitorLNCaP, C4-2B, 22Rv1 cellsSynergistically suppressed cellular proliferation and deepened cell cycle arrest. aacrjournals.org
EnzalutamideJQ1 / OTX015BET InhibitorCRPC cellsOvercame enzalutamide resistance by inhibiting expression of full-length AR and AR-Vs. frontiersin.org
EnzalutamideCPI-1205EZH2 InhibitorPhase I/II Trial PatientsShowed PSA decline, mainly in AR-V7 negative patients. nih.gov

Resistance to AR antagonists can be driven by the activation of bypass signaling pathways that promote cell survival and proliferation. nih.gov Preclinical models have shown that co-targeting these pathways can restore sensitivity to AR inhibition.

TGF-β Signaling: The combination of the TGF-β receptor inhibitor galunisertib (B1674415) with enzalutamide has been shown to overcome resistance in a preclinical mouse model. asco.org This combination led to a greater reduction in tumor weight, increased apoptosis, and reversed the epithelial-mesenchymal transition (EMT), a process linked to therapy resistance. asco.org

PI3K/mTOR Pathway: In preclinical models with loss of the tumor suppressor PTEN, resistance to next-generation antiandrogens is common. This resistance can be overcome by the combined inhibition of the AR and PI3K/mTOR pathways, which exhibit a reciprocal negative feedback relationship. nih.gov

HER2/EGFR Signaling: In some resistant models, HER2-dependent AR activation has been observed. The EGFR/HER2 inhibitor lapatinib, when combined with enzalutamide or abiraterone (B193195), improved response rates compared to the AR-targeted agent alone in both in vitro and in vivo models. oaepublish.com

Glucocorticoid Receptor (GR) Signaling: Upregulation of the GR can serve as a bypass mechanism, activating a transcriptional program that overlaps with AR targets and confers resistance to enzalutamide. oaepublish.comnih.gov While systemic GR inhibition is challenging, preclinical studies using GR antagonists have shown restored sensitivity to AR-directed therapy. frontiersin.org

Identification and Validation of Preclinical Biomarkers for Resistance Mechanisms

Identifying biomarkers that can predict or indicate resistance to AR antagonists is crucial for guiding treatment strategies. Preclinical models are essential for the discovery and validation of such markers.

One of the most significant biomarkers identified is the androgen receptor splice variant 7 (AR-V7). jwatch.org This truncated, constitutively active AR isoform lacks the LBD, the target of enzalutamide and abiraterone, rendering these drugs ineffective. mdpi.com Preclinical studies and subsequent clinical validation have shown that the presence of AR-V7 in circulating tumor cells is strongly associated with primary resistance to these agents. jwatch.org

Other potential biomarkers have emerged from preclinical studies:

Circulating Cytokines: Elevated levels of circulating Interleukin-6 (IL-6) have been associated with de novo resistance to abiraterone and enzalutamide and are a predictive biomarker for poor prognosis in preclinical studies. nih.gov

Gene Expression Signatures: High AR activity, as determined by a specific gene signature, has been identified as a predictive biomarker for response to bipolar androgen therapy (BAT), a strategy that involves cycling between high-dose androgens and AR antagonism to overcome resistance. jci.org Conversely, low AR activity in tissue samples is associated with an E2F hyper-activation signature, indicating a switch to an AR-indifferent resistance mechanism. ucl.ac.uk

Co-expressed Receptors and Enzymes: Increased expression of the glucocorticoid receptor (GR) in resistant cell lines points to a potential GR-takeover mechanism. frontiersin.org Similarly, increased expression of steroidogenic enzymes like CYP17A1 in resistant preclinical models suggests that ongoing intratumoral androgen synthesis contributes to resistance. frontiersin.org

BiomarkerTypeAssociated Resistance MechanismPreclinical Finding
AR-V7Splice Variant (in CTCs)AR LBD bypassPresence is associated with resistance to enzalutamide and abiraterone. jwatch.org
IL-6Circulating CytokineAR "Outlaw" ActivationElevated levels are associated with de novo resistance and poor prognosis. nih.gov
Glucocorticoid Receptor (GR)Receptor ExpressionBypass signaling pathwayIncreased expression in enzalutamide-resistant preclinical models. frontiersin.org
CYP17A1Enzyme ExpressionIntratumoral androgen synthesisIncreased expression in castration-resistant preclinical models. frontiersin.org
High AR Activity ScoreGene SignaturePredicts sensitivity to BATIdentified as a predictive biomarker of response to bipolar androgen therapy. jci.org

Advanced Research Methodologies in Androgen Receptor Antagonist Studies

Application of Omics Technologies in Preclinical Research (Genomics, Transcriptomics, Proteomics)

Omics technologies provide a comprehensive, high-throughput view of the molecular changes induced by AR antagonists. By analyzing the genome, transcriptome, and proteome, researchers can identify biomarkers of response and uncover the complex signaling networks that contribute to drug resistance.

Genomics and Transcriptomics: Genomic and transcriptomic profiling of tumors from patients who have developed resistance to AR signaling inhibitors (ARSIs) has been a key area of investigation. jci.org These studies confirm that a primary resistance mechanism involves the amplification of the AR gene and alterations in other genes that augment AR signaling. jci.org For instance, transcriptomic analysis of metastatic castration-resistant prostate cancer (mCRPC) biopsies taken before and after ARSI therapy reveals increased transcriptional heterogeneity and lineage plasticity as tumors evolve to become resistant. jci.org

A multi-omics approach using the LNCaP prostate cancer cell line identified 1,004 up-regulated and 707 down-regulated genes in response to androgen deprivation, which mimics the effect of an AR antagonist. nih.gov Gene-set enrichment analysis showed that AR signaling influences critical pathways including cell adhesion, P53 signaling, and inflammation. nih.gov Furthermore, transcriptomic profiling via RNA-seq can reveal the modulation of specific oncogenic pathways, such as PI3K/AKT and MAPK, following treatment. acs.org In studies of ARSI resistance, transcriptional downregulation of genes like SSTR1 (encoding somatostatin (B550006) receptor 1) has been identified in resistant tumors, suggesting new therapeutic targets. jci.org

Proteomics: Mass spectrometry-based proteomics complements transcriptomic data by quantifying changes at the protein level, which is often more directly linked to cellular function. A comparative analysis of the prostate cancer cell line VCaP treated with the androgen R1881 and the AR antagonist darolutamide (B1677182) showed a generally good correlation between mRNA and protein levels for many genes, including the canonical AR target KLK3 (PSA). nih.gov However, discrepancies were also noted, indicating that post-transcriptional regulation plays a significant role in determining the ultimate protein abundance following AR inhibition. nih.gov

Comprehensive proteomic profiling has also been used to identify pathways affected by microRNAs that are suppressed in metastatic prostate cancer, with the AR axis being a recurrently affected pathway. nih.gov This highlights the intricate layers of regulation that can be uncovered by integrating different omics datasets.

Omics TechnologyCell/Model SystemKey Findings in AR Antagonist ResearchReference
Genomics/TranscriptomicsmCRPC patient biopsiesIdentified AR gene amplifications and transcriptional downregulation of SSTR1 in ARSI-resistant tumors. jci.org
Transcriptomics (RNA-seq)LNCaP cellsIdentified 1,004 up-regulated and 707 down-regulated genes upon androgen deprivation, affecting pathways like P53 signaling. nih.gov
Proteomics (Mass Spectrometry)VCaP cellsDemonstrated generally good correlation between transcriptomic and proteomic changes upon darolutamide treatment, but also revealed instances of post-transcriptional regulation. nih.gov
ProteomicsMetastatic Prostate Cancer ModelsRevealed the AR signaling axis as a primary target of microRNAs suppressed in metastatic disease. nih.gov

Advanced Imaging Techniques for In Vivo Model Evaluation

Advanced molecular imaging provides a non-invasive means to visualize and quantify AR expression and activity in vivo, offering critical insights into drug-target engagement and therapeutic response in preclinical models.

Positron Emission Tomography (PET): PET imaging is a powerful tool for the in vivo evaluation of AR status. nih.gov The radiotracer 16β-[¹⁸F]-fluoro-5α-dihydrotestosterone ([¹⁸F]-FDHT), a fluorinated analog of dihydrotestosterone (B1667394), binds to the ligand-binding domain (LBD) of the AR and allows for the visualization and quantification of AR expression in tumors. mdpi.comsnmjournals.org Studies have demonstrated the feasibility of using [¹⁸F]-FDHT PET to assess AR levels in cancers and monitor the pharmacodynamic effects of antiandrogen therapies. mdpi.comsnmjournals.org For example, a decrease in [¹⁸F]-FDHT uptake in tumors after treatment with an AR antagonist can provide evidence of successful target engagement.

More recently, radiolabeled versions of AR antagonists themselves have been developed as imaging agents. A nonclinical study showed that ¹⁸F-labeled enzalutamide (B1683756) ([¹⁸F]-enzalutamide) exhibited higher tumor uptake and better metabolic stability compared to [¹⁸F]-FDHT in a prostate cancer xenograft model. mdpi.com This suggests that such agents may have more favorable properties for imaging the AR with PET. mdpi.com Another novel PET imaging modality targets human kallikrein 2 (hK2), a protein whose expression is regulated by AR activity. nih.govlu.se The tracer [⁸⁹Zr]11B6-PET can be used as a surrogate biomarker to accurately assess AR pathway activity in response to therapy. nih.govlu.se

Fluorescence Imaging: In addition to PET, high-affinity fluorescent probes are being developed for AR imaging. chemrxiv.orgchemrxiv.org These agents, often based on an antagonist scaffold conjugated to a fluorophore, permit the visualization of the AR in individual cells and can be used for noninvasive measurements of AR levels in animal models. chemrxiv.orgchemrxiv.org Such probes are valuable tools for studying AR signaling mechanisms and treatment responses in preclinical settings. chemrxiv.orgchemrxiv.org

Imaging TechniqueTracer/ProbeApplication in AR Antagonist ResearchKey Quantitative FindingReference
PET/CT[¹⁸F]-FDHTIn vivo visualization and quantification of AR expression.Optimal SUVmax cutoff of 1.94 for AR-positive lesions, yielding 91% sensitivity and 100% specificity. mdpi.com
PET¹⁸F-enzalutamideDirect imaging of AR using a radiolabeled antagonist.Demonstrated ~3-times higher tumor uptake than [¹⁸F]-FDHT in an LnCaP xenograft model. mdpi.com
PET/CT[⁸⁹Zr]11B6Monitors AR pathway activity by targeting the AR-regulated protein hK2.Increased radiotracer uptake observed in LNCaP-AR and 22RV1 tumors following radiotherapy, correlating with increased AR activity. nih.govlu.se
Fluorescence ImagingARi-FL (Fluorescent AR inhibitor)Semi-quantitative labeling and noninvasive measurement of AR levels in animal models.High binding affinity to AR (~13 nM) confirmed in cell assays. chemrxiv.orgchemrxiv.org

Utilization of Organoid and 3D Cell Culture Models for Compound Efficacy and Resistance Studies

Traditional two-dimensional (2D) cell cultures fail to recapitulate the complex cell-cell and cell-matrix interactions of an in vivo tumor. Organoid and other three-dimensional (3D) culture systems provide more physiologically relevant preclinical models to study the efficacy of AR antagonists and the mechanisms of resistance. bioscientifica.combioscientifica.com

Modeling Efficacy and Drug Response: Organoids, which are self-organizing 3D structures derived from stem cells or patient tissues, can encapsulate the heterogeneity observed in clinical tumors. nih.gov Patient-derived prostate cancer organoids have been successfully used for in vitro screening of anti-cancer drugs, including the AR antagonist enzalutamide. nih.gov These models have a high correlation with the drug response of the primary tumors in patients, making them valuable for personalized medicine research. nih.gov Studies using prostate cancer organoids have shown that they are less affected by anti-androgens like enzalutamide compared to the same cells grown in 2D, highlighting how the 3D organization and surrounding scaffold can impact treatment efficacy. eur.nl

Investigating Resistance Mechanisms: The development of resistance to AR-targeted therapies is a major clinical challenge. nih.gov Organoid and 3D co-culture models are powerful tools for investigating these resistance mechanisms. unimi.it For example, 3D models have been used to show that cancer-associated fibroblasts (CAFs) can influence the drug response of prostate cancer cells to anti-androgens. unimi.it Transcriptomic and genomic profiling of organoids can reveal the molecular changes that occur as they develop resistance to AR antagonists, providing insights that are difficult to obtain from simpler models. nih.gov Live-cell imaging of organoids can further reveal the spatiotemporal dynamics of drug effects, such as the delayed nuclear translocation of the AR in response to androgens when cells are embedded in a 3D scaffold. eur.nl

Q & A

Q. What is the primary mechanism of action of Androgen Receptor Antagonist 5 in inhibiting AR signaling?

this compound disrupts AR nuclear translocation, reducing nuclear AR levels and interfering with AR-mediated transcriptional regulation. This is achieved by binding to the ligand-binding domain (LBD), which prevents agonist-induced conformational changes required for coactivator recruitment and DNA binding . Experimental validation includes immunofluorescence microscopy to track AR subcellular localization and luciferase reporter assays to measure transcriptional activity suppression.

Q. How is the IC₅₀ value (6.17 μM) determined for this compound in AR antagonism?

The IC₅₀ is measured using competitive binding assays with radiolabeled ligands (e.g., [³H]R1881) in AR-positive cell lines (e.g., LNCaP). Dose-response curves are generated by treating cells with varying antagonist concentrations and quantifying residual AR transcriptional activity via qPCR or reporter gene assays. The IC₅₀ reflects the concentration required to inhibit 50% of AR activity compared to untreated controls .

Q. What in vivo models validate the antitumor efficacy of this compound?

The compound is tested in LNCaP xenograft mouse models. Tumor volume and AR target gene expression (e.g., PSA/KLK3) are monitored post-treatment. Histopathological analysis of tumors and serum PSA levels confirm reduced AR-driven proliferation and metastasis .

Q. How can researchers differentiate true AR antagonists from false positives in high-throughput screening (HTS)?

Use parallel assays with varying agonist concentrations (e.g., 10 nM vs. 0.5 nM R1881 in Tox21 screening). True antagonists show a concentration-dependent shift in AC₅₀ values, while false positives (e.g., detergents) exhibit no such shift. Secondary validation with the MARCoNI assay identifies co-regulator recruitment patterns unique to antagonists like hydroxyflutamide .

Advanced Research Questions

Q. What structural features of this compound contribute to its AR-binding affinity and selectivity?

Molecular dynamics (MD) simulations and quantum mechanics (QM) studies reveal that the compound’s extended conformation distorts the AF2 coactivator-binding site by displacing helix 12 (H12). This destabilizes the active AR conformation, mimicking the antagonist effect of bicalutamide. Comparative analysis with folded conformations (via free energy perturbation) highlights the role of hydrophobic interactions in the LBD pocket .

Q. How does this compound compare to peptide-based AR antagonists in blocking non-genomic AR signaling?

Unlike small molecules targeting the LBD, peptide antagonists (e.g., those binding the N-terminal domain) disrupt AR-protein interactions critical for membrane-associated signaling. This compound may synergize with peptide antagonists to achieve complete AR pathway inhibition, as shown in co-immunoprecipitation and phosphoproteomics studies .

Q. What experimental strategies address paradoxical agonist activity observed with some AR antagonists?

Agonist activity under high AR expression or low ligand conditions (e.g., in LNCaP mutants) is tested via transcriptional profiling and chromatin immunoprecipitation (ChIP-seq). Compounds like vinclozolin metabolites exhibit context-dependent agonism, which can be mitigated by combinatorial use with AR degraders (e.g., PROTACs) .

Q. How can computational methods improve the design of next-generation AR antagonists?

Structure-based virtual screening (SBVS) using FlexX docking identifies compounds with novel scaffolds (e.g., DIMN). Machine learning models trained on Tox21 HTS data predict AR antagonism based on chemotype clusters (e.g., chlorinated bisphenols). QSAR studies optimize pharmacokinetic properties while maintaining binding affinity .

Q. What role do AR splice variants play in resistance to this compound, and how is this overcome?

Splice variants (e.g., AR-V7) lacking the LBD evade inhibition. Co-treatment with N-terminal domain (NTD) inhibitors (e.g., EPI-001) restores sensitivity. RNA-seq and CRISPR screens identify spliceosome inhibitors (e.g., pladienolide B) as adjuvants to reduce AR-V7 expression .

Q. How are advanced imaging techniques used to quantify AR dynamics in response to this compound?

Automated high-content microscopy tracks AR nuclear translocation in real time using GFP-tagged AR biosensor cell lines. Subnuclear foci formation (transcription hubs) is quantified via spatial analysis, revealing delayed or incomplete AR inactivation at low antagonist concentrations .

Data Contradiction Analysis

  • Discrepancies in AR Binding Affinity Across Studies
    Variations in reported IC₅₀ values may arise from differences in cell lines (e.g., MDA-MB-453 vs. LNCaP) or assay conditions (e.g., endogenous vs. overexpressed AR). Standardize assays using AR-positive isogenic lines and include reference antagonists (e.g., hydroxyflutamide) for normalization .

  • Context-Dependent Agonist/Antagonist Switching
    Agonist activity at high concentrations (e.g., 10 μM M2 metabolite) is resolved by testing compounds under physiological androgen levels (0.1–1 nM DHT). Transcriptomic profiling distinguishes partial agonists (e.g., selective gene activation) from pure antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.